molecular formula C28H40N6O10S B1405757 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate CAS No. 1983937-87-6

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

Cat. No. B1405757
M. Wt: 652.7 g/mol
InChI Key: BUXSQPVMPILNMY-UHFFFAOYSA-N
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Description

This compound is also known as Sildenafil impurity A . It is a sulfonamide and a member of piperazines . It is functionally related to a benzoic acid .


Molecular Structure Analysis

The molecular weight of this compound is 488.60 . The InChI code for this compound is 1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20 (27 (4)25-17)22 (29)24-21 (23-19)16-14-15 (8-9-18 (16)32-6-2)33 (30,31)28-12-10-26 (3)11-13-28;1-5 (2,3)4/h8-9,14H,5-7,10-13H2,1-4H3, (H,23,24,29);1H3, (H,2,3,4) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Theoretical Study on Sildenafil Tautomers

  • Research Focus : Investigating the tautomers of sildenafil, which includes the specified compound, using computational methods at the DFT level.
  • Findings : The study provided insights into the structure, stability, and properties like aromaticity and intramolecular hydrogen bonding of sildenafil tautomers.
  • Source : Pajka, Lelek-Borkowska, & Zborowski, 2022.

Synthesis and Biological Activity of Derivatives

  • Research Focus : Synthesizing and examining the biological activities of various derivatives of the compound.
  • Findings : The derivatives showed potential antimicrobial, antifungal, and anthelmintic activities.
  • Source : Kumar & Joshi, 2010.

Efficient Synthesis of Benzodiazepine Derivatives

  • Research Focus : Creating 3H-1,5-benzodiazepines using the compound as a precursor.
  • Findings : These synthesized compounds were found to have antimicrobial, antifungal, and anthelmintic properties.
  • Source : Kumar & Joshi, 2009.

Sildenafil Analogues for Erectile Dysfunction

  • Research Focus : Developing new analogues of sildenafil for treating erectile dysfunction.
  • Findings : Several analogues displayed promising pharmacological properties.
  • Source : Toque et al., 2008.

Sildenafil Citrate in Hearts

  • Research Focus : Investigating the effects of sildenafil citrate on the cardiovascular system.
  • Findings : While there were concerns about its impact on patients with cardiovascular diseases, it was generally found to be safe for healthy hearts.
  • Source : Samuel, 2021.

Isolation of Sildenafil Analogues

  • Research Focus : Identifying and isolating new sildenafil analogues added illegally to dietary supplements.
  • Findings : A new analogue was identified, emphasizing the need for careful regulation.
  • Source : Lai et al., 2020.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3S.C6H8O7/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSQPVMPILNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 2
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 3
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 4
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 5
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 6
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

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